molecular formula C17H13N5 B2948652 9-Methyl-6-(6-phenylpyridin-3-yl)purine CAS No. 2416236-47-8

9-Methyl-6-(6-phenylpyridin-3-yl)purine

Cat. No. B2948652
M. Wt: 287.326
InChI Key: XFTZXLJDTUXFLS-UHFFFAOYSA-N
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Description

“9-Methyl-6-(6-phenylpyridin-3-yl)purine” is a purine derivative. Purines are key components of cellular energy systems (e.g., ATP, ADP), signaling (e.g., GTP, cAMP, cGMP), and, importantly, nucleic acids that are the building blocks of DNA .


Synthesis Analysis

The synthesis of purine derivatives like “9-Methyl-6-(6-phenylpyridin-3-yl)purine” often involves complex organic chemistry reactions. For instance, a series of 9-methyl-9H-purine and thieno[3,2-d]pyrimidine derivatives were designed and synthesized for biological evaluation .


Molecular Structure Analysis

The molecular structure of purines consists of a pyrimidine ring fused with an imidazole ring . The purine molecule can adopt any of four (most stable) N–H tautomeric forms whose stability depends on the aromaticity of the ring system .

Future Directions

The future directions in the research of “9-Methyl-6-(6-phenylpyridin-3-yl)purine” and similar purine derivatives seem promising. They are being explored for their potential as mTOR kinase inhibitors, with some compounds exhibiting good inhibitory activity and selectivity . Further development and exploration of these compounds could lead to new therapeutic agents .

properties

IUPAC Name

9-methyl-6-(6-phenylpyridin-3-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5/c1-22-11-21-16-15(19-10-20-17(16)22)13-7-8-14(18-9-13)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTZXLJDTUXFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)C3=CN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-6-(6-phenylpyridin-3-yl)purine

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